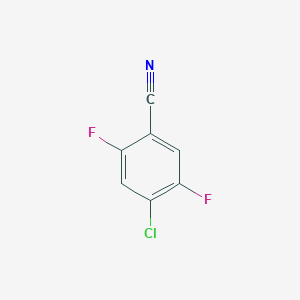

4-Chloro-2,5-difluorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,5-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVDTUXOHXQKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460818 | |

| Record name | 4-CHLORO-2,5-DIFLUOROBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135748-35-5 | |

| Record name | 4-Chloro-2,5-difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135748-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-CHLORO-2,5-DIFLUOROBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-2,5-difluorobenzonitrile CAS number and properties

An In-depth Technical Guide to 4-Chloro-2,5-difluorobenzonitrile For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic nitrile of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two fluorine atoms and one chlorine atom on the benzonitrile core, provides a versatile scaffold for the synthesis of complex molecules. The presence of multiple halogen atoms offers distinct reactive sites, enabling chemists to perform regioselective modifications and build molecular diversity.[1] This makes it a valuable intermediate in medicinal chemistry, particularly for creating libraries of compounds for drug discovery.[1] This guide provides a comprehensive overview of its properties, synthesis, and key applications.

Chemical Properties and Identifiers

This compound is characterized by the following identifiers and computationally predicted properties.

| Property | Value | Source |

| CAS Number | 135748-35-5 | [1][2][3][4] |

| Molecular Formula | C₇H₂ClF₂N | [2][3][4] |

| Molecular Weight | 173.55 g/mol | [1][2][3] |

| IUPAC Name | This compound | [4] |

| SMILES | N#CC1=CC(F)=C(Cl)C=C1F | [2] |

| InChI Key | OMVDTUXOHXQKML-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | [2] |

| LogP (calculated) | 2.48988 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 0 | [2] |

Physical Properties

Detailed experimental data for the physical properties of this compound are not widely available in the cited literature. The information below is based on typical supplier specifications and data for structurally similar compounds.

| Property | Value |

| Appearance | Gray-brown solid |

| Purity | Typically ≥97% |

| Storage | Store at room temperature |

| Solubility | Expected to have low solubility in water but be soluble in polar organic solvents like DMSO and DMF. |

Key Synthetic Applications

The primary value of this compound lies in its role as a precursor for synthesizing high-value compounds with potential biological activity. The strategic placement of its halogen atoms allows for selective reactions, making it a key starting material for various pharmaceuticals and agrochemicals.[1]

Intermediate for Antibacterial Agents

This compound serves as a starting material for the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This benzoic acid derivative is a valuable intermediate in the development of certain antibacterial medicines.[5] The synthetic route involves a multi-step process that modifies the functional groups on the aromatic ring.[5]

Precursor for Antimalarial Compounds

The compound is also utilized in the preparation of amidino ureas , a class of molecules that has demonstrated antimalarial activity.[5] This application highlights the utility of the benzonitrile scaffold in constructing novel therapeutic agents to combat infectious diseases.

Experimental Protocols and Methodologies

While detailed, step-by-step protocols for the synthesis and reactions of this compound are not extensively published, the general methodologies are well-established in organic chemistry.

Synthesis of this compound

Two primary routes for the synthesis of halogenated benzonitriles like the title compound are the Halogen Exchange (Halex) reaction and the Sandmeyer reaction.[1]

Method 1: Halogen Exchange (Halex) Reaction (Generalized Protocol)

This method involves the nucleophilic substitution of chlorine atoms with fluorine atoms on a suitable precursor.

-

Principle: A polychlorinated benzonitrile is reacted with a fluoride source, typically an alkali metal fluoride, in a high-boiling polar aprotic solvent. The reaction's regioselectivity is influenced by the electronic effects of the existing substituents.

-

Starting Material: A suitable precursor would be a trichlorobenzonitrile, such as 2,4,5-trichlorobenzonitrile.

-

Reagents:

-

Potassium Fluoride (KF) or Cesium Fluoride (CsF) (fluorinating agent).

-

A polar aprotic solvent such as Sulfolane or Dimethylformamide (DMF).

-

A phase-transfer catalyst (e.g., a quaternary ammonium or phosphonium salt) may be used to enhance the reactivity and solubility of the fluoride salt.

-

-

Procedure Outline:

-

The polychlorinated benzonitrile precursor is dissolved in the aprotic solvent in a reaction vessel equipped for high-temperature reactions.

-

Anhydrous potassium fluoride (often spray-dried for activation) and a phase-transfer catalyst are added.

-

The mixture is heated to a high temperature, typically in the range of 150-220°C, and stirred vigorously for several hours.[6]

-

The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS).

-

Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.

-

The product is isolated from the filtrate by distillation or recrystallization.

-

Method 2: Sandmeyer Reaction (Generalized Protocol)

The Sandmeyer reaction provides a method to introduce a nitrile group onto an aromatic ring via a diazonium salt intermediate.

-

Principle: An aromatic primary amine is converted into a diazonium salt using nitrous acid at low temperatures. This diazonium salt is then displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.

-

Starting Material: 4-Chloro-2,5-difluoroaniline.

-

Reagents:

-

Sodium Nitrite (NaNO₂).

-

A strong acid (e.g., HCl).

-

Copper(I) Cyanide (CuCN).

-

-

Procedure Outline:

-

The starting aniline is dissolved in aqueous acid and cooled to 0-5°C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise, maintaining the low temperature, to form the aryl diazonium salt.

-

In a separate flask, a solution or suspension of copper(I) cyanide is prepared.

-

The cold diazonium salt solution is slowly added to the copper(I) cyanide mixture. Effervescence (release of N₂ gas) is observed.

-

The reaction is allowed to warm to room temperature and stirred until the reaction is complete.

-

The product is typically isolated by extraction into an organic solvent, followed by washing, drying, and purification (e.g., chromatography or recrystallization).

-

Use in Synthesis of Drug Intermediates

Protocol 1: Synthesis of 2,4-dichloro-3,5-difluorobenzoic acid (Generalized)

This multi-step synthesis transforms the nitrile into a carboxylic acid while adding another chlorine atom. The process involves nitration, reduction, diazotisation, and chlorination.[5]

Protocol 2: Synthesis of Amidino Ureas (Generalized)

This process builds a more complex side chain onto the benzonitrile core.

-

Principle: The synthesis involves the reaction of the benzonitrile with a benzoyl chloride derivative and an alkanesulphonyltrichlorophosphazene.[7]

-

Reagents:

-

This compound.

-

An appropriate R₁,R₂-benzoyl chloride.

-

An alkanesulphonyltrichlorophosphazene.

-

-

Procedure Outline:

-

The reagents are combined, likely in a high-boiling solvent suitable for the required temperature.

-

The reaction mixture is heated to a temperature between 150°C and 190°C.[7]

-

The reaction is maintained for a sufficient time to ensure completion.

-

The resulting benzonitrile products are then used as intermediates in the final steps to prepare the target amidino ureas. The exact subsequent steps are not detailed in the cited sources.

-

Safety and Handling

While a specific safety data sheet for this compound was not retrieved, related halogenated benzonitriles are classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation. Standard laboratory safety precautions should be observed:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.

-

Handling: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

Conclusion

This compound is a strategically important chemical intermediate. Its multifunctional, halogenated structure provides a robust platform for the synthesis of advanced molecules, particularly in the search for new antibacterial and antimalarial agents. While detailed experimental data and protocols are sparse in publicly available literature, the general synthetic routes and applications are well-established, underscoring its value to the drug discovery and development community.

References

- 1. This compound | 135748-35-5 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. acubiochem.com [acubiochem.com]

- 4. This compound 97% | CAS: 135748-35-5 | AChemBlock [achemblock.com]

- 5. 135748-35-5 | this compound [fluoromart.com]

- 6. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 7. 4-Chloro-2-fluorobenzonitrile | C7H3ClFN | CID 93655 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-Chloro-2,5-difluorobenzonitrile

An In-depth Technical Guide to 4-Chloro-2,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of its halogen atoms and the nitrile group makes it a versatile building block in organic synthesis.[1]

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 135748-35-5 | [2][3][4] |

| Molecular Formula | C₇H₂ClF₂N | [2][4][5] |

| Molecular Weight | 173.55 g/mol | [1][2][5] |

| Purity | ≥97% | [2][4] |

| Appearance | White to light yellow powder/crystal | [6] |

| IUPAC Name | This compound | [4] |

| SMILES | N#CC1=CC(F)=C(Cl)C=C1F | [2][4] |

| InChI Key | OMVDTUXOHXQKML-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | [2] |

| logP | 2.48988 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 0 | [2] |

Synthesis and Manufacturing Protocols

The synthesis of this compound can be achieved through several established chemical routes. The choice of method often depends on the availability of starting materials and the desired scale of production.

Halogen Exchange (Halex) Reaction

A primary method for synthesizing fluorinated aromatic compounds is the Halogen Exchange (Halex) reaction. This process involves the nucleophilic substitution of chlorine atoms with fluoride ions. For instance, an isomer, 2-chloro-4,5-difluorobenzonitrile, is synthesized from 2,4-dichloro-5-fluorobenzonitrile, demonstrating the principle of selective halogen exchange.[1] This reaction is typically performed at elevated temperatures (80°C to 220°C) using an alkali metal fluoride, like potassium fluoride, and can be conducted in the presence of aprotic solvents or, in some cases, without a solvent.[7]

Dehydration of 4-Chloro-2,5-difluorobenzamide

A well-established route to benzonitriles is the dehydration of the corresponding benzamide.[1] This two-step process begins with the conversion of 4-chloro-2,5-difluorobenzoic acid into the primary amide, 4-chloro-2,5-difluorobenzamide. The subsequent dehydration of this amide intermediate yields the target nitrile.[1]

Experimental Protocol:

-

Amide Formation: 4-chloro-2,5-difluorobenzoic acid is converted to its primary amide. This can be achieved through various standard methods, such as conversion to the acid chloride followed by reaction with ammonia.

-

Dehydration: The resulting 4-chloro-2,5-difluorobenzamide is treated with a dehydrating agent. Common reagents for this transformation include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1] The reaction is typically carried out in an appropriate solvent, and the final product is isolated using standard workup procedures.[1]

Sandmeyer Reaction

The Sandmeyer reaction provides a versatile pathway to introduce a nitrile group onto an aromatic ring.[1] The process starts with the diazotization of an appropriate aniline precursor, such as 4-chloro-2,5-difluoroaniline.

Experimental Protocol:

-

Diazotization: The primary amino group of the aniline precursor is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong acid (e.g., HCl). This step forms a diazonium salt.[1]

-

Cyanation: The resulting diazonium salt is then reacted with a cyanide source, commonly copper(I) cyanide, to yield this compound.

Chemical Reactivity and Applications

This compound serves as a valuable precursor for a range of more complex molecules, particularly in the pharmaceutical field.[1] The presence of reactive halogen atoms and the nitrile group allows for diverse chemical transformations.[8]

Key applications include:

-

Synthesis of Amidino Ureas: It is a precursor in the synthesis of amidino ureas, which have demonstrated antimalarial activity.[8]

-

Preparation of Antibacterial Intermediates: The compound is used to synthesize 2,4-dichloro-3,5-difluorobenzoic acid, an intermediate for antibacterial medicines. This synthesis involves a sequence of reactions including nitration, selective reduction, diazotization, and chlorination.[8]

-

Agrochemicals: Halogenated benzonitriles are widely used in the formulation of agrochemicals, including herbicides and pesticides.[6]

Spectroscopic and Analytical Protocols

Characterization of this compound relies on standard spectroscopic techniques. While specific spectral data for this exact compound is not publicly available in the search results, the expected characteristics can be inferred from its structural analogs.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorptions:

-

Nitrile (C≡N) Stretch: A sharp, medium-intensity band is expected in the 2240-2220 cm⁻¹ region.

-

Aromatic C=C Stretch: Multiple bands are expected in the 1600-1450 cm⁻¹ region.

-

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[9]

-

C-F Stretch: Strong absorption bands are expected in the 1350-1000 cm⁻¹ range.

-

C-Cl Stretch: A band in the 850-550 cm⁻¹ region is indicative of the C-Cl bond.

Experimental Protocol (ATR-IR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Collect a background spectrum of the empty ATR setup.

-

Place a small amount of the solid sample onto the crystal and apply pressure to ensure good contact.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: Due to the substitution pattern, the aromatic region will show complex splitting patterns for the two aromatic protons, influenced by coupling to each other and to the adjacent fluorine atoms. The electronegativity of the halogen and nitrile substituents will cause the signals to appear in the downfield region (likely 7.0-8.0 ppm).

-

¹³C NMR: The spectrum will show distinct signals for each of the seven carbon atoms. The carbon of the nitrile group (C≡N) is expected around 115-120 ppm. The aromatic carbons will appear between 110-160 ppm, with their chemical shifts significantly influenced by the attached halogen atoms (C-F and C-Cl bonds).

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, with their chemical shifts and coupling patterns providing key structural information.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Expected Results:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 173.55 g/mol .[1][2] Due to the presence of chlorine, a characteristic isotopic pattern will be observed, with a peak at M+2 (for ³⁷Cl) that is approximately one-third the intensity of the main M⁺ peak (for ³⁵Cl).

-

Fragmentation: Common fragmentation pathways may include the loss of the nitrile group (-CN) or halogen atoms.

Safety and Handling

This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[8] It is known to cause skin and serious eye irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. All handling should be conducted in a well-ventilated area or under a chemical fume hood.[8]

Conclusion

This compound is a fluorinated heterocyclic compound of significant interest in medicinal and materials chemistry.[5] Its defined physical properties, established synthetic routes, and versatile reactivity make it a crucial building block for developing novel compounds with potential biological activity, particularly in the realms of antimalarials and antibacterials. Proper analytical characterization and adherence to safety protocols are essential when working with this compound.

References

- 1. This compound | 135748-35-5 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. This compound 97% | CAS: 135748-35-5 | AChemBlock [achemblock.com]

- 5. acubiochem.com [acubiochem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 8. 135748-35-5 | this compound [fluoromart.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

A Comprehensive Technical Guide to 4-Chloro-2,5-difluorobenzonitrile

This document provides an in-depth overview of the molecular structure, properties, and synthesis of 4-Chloro-2,5-difluorobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The strategic placement of its halogen atoms makes it a versatile building block for creating complex, specifically substituted aromatic compounds.[1]

Molecular and Chemical Properties

This compound is a halogenated benzonitrile derivative. The incorporation of fluorine and chlorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in medicinal chemistry and materials science.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 135748-35-5 | [1][2][3][4][5] |

| Molecular Formula | C₇H₂ClF₂N | [2][4][5] |

| Molecular Weight | 173.55 g/mol | [1][2][4][5] |

| IUPAC Name | This compound | [4] |

| SMILES | N#CC1=CC(F)=C(Cl)C=C1F | [4][5] |

| Purity | Commonly available at ≥97% | [4][5] |

| Topological Polar Surface Area | 23.79 Ų | [5] |

| LogP | 2.49 | [5] |

Molecular Structure

The structure of this compound consists of a central benzene ring substituted with a nitrile group (-CN), a chlorine atom, and two fluorine atoms. The substituents are positioned as follows: the nitrile group at carbon 1, a fluorine atom at carbon 2, the chlorine atom at carbon 4, and a second fluorine atom at carbon 5. This specific arrangement of halogens provides distinct reactive sites for further chemical modification.[1]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several methods, primarily involving nucleophilic aromatic substitution. These routes leverage precursor molecules that are strategically halogenated.

Halogen Exchange (Halex) Reaction

A primary method for synthesizing this compound is the selective halogen exchange (Halex) reaction.[1] This process involves the displacement of a chlorine atom with a fluorine atom on a dichlorinated precursor.

Methodology:

-

Precursor: The reaction typically starts with a precursor like 2,4-dichloro-5-fluorobenzonitrile.[1]

-

Fluorinating Agent: An alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), is used as the fluorine source.[1]

-

Solvent: The reaction is conducted in a high-boiling point, dipolar aprotic solvent like sulfolane.[1]

-

Temperature: High temperatures, generally in the range of 140°C to 190°C, are required to drive the reaction.[1]

-

Mechanism: The chlorine atom at the 2-position of 2,4-dichloro-5-fluorobenzonitrile is selectively replaced by a fluorine atom. This selectivity is influenced by the electronic activation provided by the nitrile and existing fluorine substituents on the aromatic ring.[1]

Synthesis from Dichlorobenzonitrile

Another approach involves a step-by-step fluorination starting from a dichlorobenzonitrile isomer. This method is effective in managing potential side reactions such as polymerization.[3] While specific precursors are not detailed in the available literature for this exact molecule, the principle involves controlled, sequential halogen exchange reactions.

Synthesis from Benzoic Acid Precursor

This compound can also be synthesized from its corresponding carboxylic acid, 4-chloro-2,5-difluorobenzoic acid.[1]

Methodology:

-

Amide Formation: The carboxylic acid is first converted into a primary amide. This is typically achieved by reacting the acid with a chlorinating agent (like thionyl chloride) to form an acid chloride, which is then reacted with ammonia.

-

Dehydration: The resulting primary amide is subsequently dehydrated to yield the nitrile group. This dehydration step is a standard and well-established method for synthesizing benzonitriles from benzamides.[1]

References

Reactivity Profile of Halogenated Benzonitriles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated benzonitriles are a class of aromatic compounds that have garnered significant attention in organic synthesis and medicinal chemistry. The presence of both a halogen atom and a nitrile group on the benzene ring imparts a unique reactivity profile, making them versatile building blocks for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and materials.[1] The electron-withdrawing nature of the nitrile group significantly influences the electronic properties of the benzene ring, impacting its reactivity.[1] This guide provides a comprehensive overview of the reactivity of halogenated benzonitriles, with a focus on key transformations relevant to drug discovery and development.

Key Reactions and Reactivity Trends

The reactivity of halogenated benzonitriles is largely dictated by the nature of the halogen, its position on the aromatic ring, and the reaction conditions. Generally, the reactivity of the halogen follows the order I > Br > Cl > F for cross-coupling reactions, while for nucleophilic aromatic substitution, the trend is often reversed (F > Cl > Br > I).[2][3] The presence of the electron-withdrawing nitrile group activates the ring towards nucleophilic attack, especially when positioned ortho or para to the halogen.[2][4]

Nucleophilic Aromatic Substitution (SNAr)

Halogenated benzonitriles, particularly those with the halogen at the ortho or para position, are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. The strongly electron-withdrawing nitrile group stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the halide by a nucleophile.[2][4]

Reactivity Profile:

| Halogen | Position | Nucleophile | Conditions | Yield (%) | Reference |

| F | 4 | Morpholine | 3D printed polypropylene reactor | High | [5] |

| Cl | 4 | Hydroxide | High temperature and pressure | High | [6] |

| Br | 4 | Amine | Flow reactor | 20 (for aryl chloride) vs 83 (for aryl bromide) | [7] |

This table provides representative data; yields are highly dependent on the specific substrate and reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[8][9] Halogenated benzonitriles are effective coupling partners in this reaction.

Reactivity Profile:

| Halogenated Benzonitrile | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Chlorobenzonitrile | Phenylboronic acid | Pd(OAc)2 | K2CO3 | Toluene | 60 | 4 | High | [10] |

| 4-Iodobenzonitrile | Arylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/Water | 80-100 | 4-12 | High | [11] |

| 2-Chlorobenzonitrile | Arylboronic acid | Pd2(dba)3/ligand | KF | Dioxane | 110 | - | 73 | [12] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[13][14] This reaction is of great importance in the synthesis of pharmaceuticals, many of which are aryl amines.[14]

Reactivity Profile:

| Halogenated Benzonitrile | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromobenzonitrile | Benzamide | XantPhos Pd G3 | DBU | MeCN/PhMe | 140 | 1 | 83 | [7] |

| 4-Chlorobenzonitrile | Benzamide | XantPhos Pd G3 | DBU | MeCN/PhMe | 140 | 1 | 20 | [7] |

| 2-Bromo-13α-estrone derivative with a benzonitrile-like core | Aniline | Pd(OAc)2/X-Phos | KOt-Bu | - | MW | - | High | [15] |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile

This protocol is adapted from a procedure for the synthesis of biaryl scaffolds.[11]

Materials:

-

2-Amino-4-iodobenzonitrile

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

Anhydrous 1,4-Dioxane

-

Degassed Deionized Water

Procedure:

-

To an oven-dried flask, add 2-amino-4-iodobenzonitrile, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of 4-Bromobenzonitrile

This protocol is based on a general method for the amination of aryl bromides.[16]

Materials:

-

4-Bromobenzonitrile

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

-

XPhos (0.04 equivalents)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous Toluene

Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

-

Add 4-bromobenzonitrile to the Schlenk tube.

-

Add a stir bar and seal the tube with a septum.

-

Remove the tube from the glovebox and add anhydrous, degassed toluene via syringe.

-

Add the amine via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ncrdsip.com [ncrdsip.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 16. benchchem.com [benchchem.com]

The Strategic Role of 4-Chloro-2,5-difluorobenzonitrile in Modern Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing biological activity and metabolic stability.[1] 4-Chloro-2,5-difluorobenzonitrile (CAS No. 135748-35-5) has emerged as a key chemical building block, offering a unique combination of reactive sites that enable the construction of complex and novel bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this versatile intermediate, with a focus on its role in the development of therapeutic agents.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The presence of both fluorine and chlorine atoms, along with the nitrile group, imparts distinct characteristics to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 135748-35-5 | [1][2] |

| Molecular Formula | C₇H₂ClF₂N | [2] |

| Molecular Weight | 173.55 g/mol | [1] |

| Purity | ≥97% | [2] |

| Appearance | Gray-brown solid | [2] |

| Storage | Store at 0-8 °C | [2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | ChemScene |

| logP | 2.48988 | ChemScene |

| Hydrogen Bond Acceptors | 1 | ChemScene |

| Hydrogen Bond Donors | 0 | ChemScene |

| Rotatable Bonds | 0 | ChemScene |

Synthesis of this compound

The primary industrial synthesis of this compound and its isomers relies on the Halogen Exchange (Halex) reaction. This nucleophilic aromatic substitution method involves the selective replacement of a chlorine atom with a fluorine atom on a polychlorinated benzonitrile precursor.

Experimental Protocol: Halex Reaction for Isomeric Chlorodifluorobenzonitriles

The following protocol is adapted from patents describing the synthesis of the isomeric 2-chloro-4,5-difluorobenzonitrile from 2,4-dichloro-5-fluorobenzonitrile, which illustrates the general conditions for this type of transformation.

Reaction Scheme:

References

The Versatility of (+)-Carvone: A Chiral Pool Starting Material for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for efficient and stereoselective methods to construct complex molecular architectures is a central theme in modern organic chemistry, with profound implications for drug discovery and development. Chiral pool synthesis, a strategy that utilizes readily available, enantiopure natural products as starting materials, offers a powerful and economical approach to this challenge. Among the diverse array of molecules in the chiral pool, the monoterpene (+)-carvone has emerged as a particularly versatile and valuable building block.[][2][3] This technical guide provides a comprehensive overview of (+)-carvone's application in the synthesis of complex molecules, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.

(+)-Carvone, a major constituent of caraway and dill seed oils, is an inexpensive and readily available compound possessing multiple functionalities that can be chemoselectively manipulated.[4] Its α,β-unsaturated ketone, isolated double bond, and chiral center make it a rich scaffold for a variety of chemical transformations, enabling the construction of diverse and complex molecular frameworks.[3]

Strategic Transformations of (+)-Carvone

The synthetic utility of (+)-carvone stems from the ability to selectively address its different reactive sites. Key transformations include conjugate additions, Diels-Alder reactions, and selective modifications of the isopropenyl group, such as epoxidation and ozonolysis. These reactions allow for the introduction of new stereocenters and the construction of intricate ring systems.

Conjugate Addition Reactions

The α,β-unsaturated ketone moiety in carvone is susceptible to conjugate addition by a variety of nucleophiles. This reaction is a powerful tool for introducing substituents at the C4 position with a high degree of stereocontrol. For instance, the reaction of (S)-(+)-carvone with potassium cyanide yields the corresponding cyano ketone in high yield, which can then be utilized in subsequent annulation reactions.[5]

Diels-Alder Reactions

The endocyclic double bond of carvone can act as a dienophile in Diels-Alder reactions, providing a direct route to bicyclic systems. Lewis acid catalysis is often employed to enhance the reactivity and stereoselectivity of this transformation. The reaction of S-(+)-carvone with silyloxy dienes, for example, proceeds with high anti-addition selectivity, affording cis-fused bicyclic adducts that are valuable intermediates in the synthesis of natural products like (+)-α-cyperone.[5]

Selective Functionalization of the Isopropenyl Group

The exocyclic double bond of the isopropenyl group can be selectively functionalized in the presence of the enone system. Epoxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) occurs preferentially at this electron-rich double bond, leaving the α,β-unsaturated ketone intact.[6][7] This selective epoxidation is a key step in the synthesis of various natural products.[8]

Synthesis of Complex Molecules from (+)-Carvone: Case Studies

The strategic application of these transformations has enabled the total synthesis of numerous complex natural products. The following examples highlight the versatility of (+)-carvone as a chiral starting material.

Synthesis of (+)-Paeonisuffrone

A concise synthesis of the natural product (+)-paeonisuffrone showcases the strategic manipulation of carvone's functional groups.[8] The synthesis commences with the selective epoxidation of the isopropenyl group of (S)-carvone, followed by a titanocene-mediated reductive cyclization to construct a key cyclobutanol intermediate.[2][8] Subsequent oxidation and intramolecular cyclization complete the synthesis.

Experimental Workflow for the Synthesis of (+)-Paeonisuffrone

Caption: Synthetic route to (+)-Paeonisuffrone from (S)-Carvone.

Synthesis of (-)-3-β-Acetoxydrimenin

The synthesis of the drimane sesquiterpenoid (-)-3-β-acetoxydrimenin provides another example of carvone's utility.[5] This synthesis involves an initial Robinson annulation to construct the decalone core, followed by a series of functional group manipulations, including an ozonolysis/Criegee rearrangement of the isopropenyl group, to arrive at the target molecule.[5]

Logical Flow of Key Transformations in the Synthesis of (-)-3-β-Acetoxydrimenin

Caption: Key transformations in the synthesis of (-)-3-β-acetoxydrimenin.

Quantitative Data Summary

The following tables summarize key quantitative data for the transformations discussed.

Table 1: Conjugate Addition and Annulation Reactions of S-(+)-Carvone

| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| Conjugate Addition | KCN, solvent | Cyano ketone 135 | High | [5] |

| Robinson Annulation | Methyl vinyl ketone, base | Decalone 98 | High | [5] |

Table 2: Diels-Alder Reaction of S-(+)-Carvone

| Dienophile | Diene | Lewis Acid | Product | Yield (%) | Diastereoselectivity | Reference |

| S-(+)-Carvone | Silyloxy diene | Et2AlCl | anti-adduct 94 | High | High (cis-fused) | [5] |

Table 3: Selective Epoxidation of Carvone

| Substrate | Epoxidizing Agent | Conditions | Product | Yield (%) | Reference |

| R-(−)-carvone | m-CPBA | CH2Cl2, 0 °C | Epoxide 5 | 66 | [6] |

| S-(+)-carvone | m-CPBA | CH2Cl2, 0 °C | Epoxide 6 | 59 | [6] |

Detailed Experimental Protocols

Protocol 1: Synthesis of R-(−)- and S-(+)-8-hydroxycarvotanacetone (3 and 4) [9]

-

To 500 mg of R-(−)- or S-(+)-carvone at 0 °C, slowly add 3.3 mL of a 50% aqueous sulfuric acid solution.

-

Stir the mixture for 24 hours at 0 °C.

-

Extract the reaction mixture with 6 mL of a hexane-ether (3:1) solution to remove byproducts and unreacted carvone.

-

Extract the aqueous layer with ether (3 x 6 mL) over 24 hours.

-

Wash the combined ether extracts with brine containing sodium bicarbonate, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Further extract the aqueous layer with ethyl acetate (3 x 10 mL) over 12 hours.

-

Combine the organic extracts and purify by flash chromatography to afford the pure product.

Protocol 2: Selective Epoxidation of the Exocyclic Double Bond of Carvone [6]

-

Dissolve R-(−)-carvone or S-(+)-carvone in dichloromethane (CH2Cl2) and cool the solution to 0 °C.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the cooled solution while stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the corresponding epoxide.

Conclusion

(+)-Carvone stands out as a powerful and versatile chiral starting material in the synthesis of complex molecules. Its low cost, ready availability in both enantiomeric forms, and diverse reactivity make it an attractive choice for synthetic chemists in both academic and industrial settings. The ability to selectively manipulate its functional groups through a variety of well-established chemical transformations provides a robust platform for the construction of intricate molecular architectures, as demonstrated by the successful total syntheses of numerous natural products. This guide serves as a testament to the enduring value of chiral pool synthesis and highlights the significant role that (+)-carvone continues to play in advancing the frontiers of organic chemistry.

References

- 2. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Carvone - Wikipedia [en.wikipedia.org]

- 5. research.wur.nl [research.wur.nl]

- 6. Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. C─C Bond Cleavage of α-Pinene Derivatives Prepared from Carvone as a General Strategy for Complex Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages | MDPI [mdpi.com]

Spectroscopic and Structural Elucidation of 4-Chloro-2,5-difluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic properties of 4-Chloro-2,5-difluorobenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Due to the limited availability of public domain raw spectral data for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to present a comprehensive characterization. The methodologies and expected data are presented to aid researchers in the identification and quality control of this compound.

Molecular Structure and Properties

-

Molecular Formula: C₇H₂ClF₂N

-

Molecular Weight: 173.55 g/mol [1]

-

CAS Number: 135748-35-5[1]

-

Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The electronegative substituents (Cl, F, and CN) on the aromatic ring of this compound significantly influence the chemical shifts of the aromatic protons and carbons.[1]

2.1. Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two aromatic protons. Their chemical shifts and coupling patterns will be influenced by the adjacent fluorine and chlorine atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.5 - 7.8 | Doublet of Doublets (dd) | J(H,F) ≈ 8-10, J(H,F) ≈ 4-6 | H-3 |

| ~ 7.3 - 7.6 | Doublet of Doublets (dd) | J(H,F) ≈ 8-10, J(H,Cl) ≈ 2-3 | H-6 |

Note: Predicted chemical shifts are relative to TMS in CDCl₃. Actual values may vary based on experimental conditions.

2.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on each of the seven carbon atoms in the molecule. The carbons directly bonded to fluorine will exhibit large coupling constants (¹JCF).

| Predicted Chemical Shift (δ, ppm) | Coupling Constant (JCF, Hz) | Assignment |

| ~ 160 - 165 | ~ 250 | C-2 |

| ~ 155 - 160 | ~ 250 | C-5 |

| ~ 130 - 135 | - | C-4 |

| ~ 120 - 125 | ~ 25 | C-3 |

| ~ 115 - 120 | ~ 25 | C-6 |

| ~ 110 - 115 | - | C-1 |

| ~ 115 - 120 | - | CN |

Note: Predicted chemical shifts are relative to TMS in CDCl₃. Actual values may vary.

2.3. Predicted ¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -110 to -120 | Doublet of Doublets (dd) | J(F,F) ≈ 15-20, J(F,H) ≈ 8-10 | F-2 |

| ~ -120 to -130 | Doublet of Doublets (dd) | J(F,F) ≈ 15-20, J(F,H) ≈ 4-6 | F-5 |

Note: Predicted chemical shifts are relative to CFCl₃. Actual values can be influenced by the solvent and concentration.

2.4. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of benzonitrile derivatives is as follows:

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Vibrational spectroscopy is essential for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be recorded from a solid sample.

3.1. Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2230 - 2210 | Strong | C≡N stretch |

| ~ 1600 - 1450 | Medium to Strong | Aromatic C=C ring stretch |

| ~ 1300 - 1000 | Strong | C-F stretch |

| ~ 850 - 750 | Strong | C-Cl stretch |

Note: These are typical ranges and the exact peak positions can vary.

3.2. Experimental Protocol for FT-IR Spectroscopy (Solid Sample)

A common method for analyzing solid samples is the KBr pellet technique.

Caption: Workflow for solid-state FT-IR analysis using the KBr pellet method.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR and IR data, based on established spectroscopic principles and analysis of analogous compounds, serve as a valuable reference for researchers in the fields of chemical synthesis and drug development. The outlined experimental protocols offer a standardized approach to obtaining high-quality spectral data for this and related compounds. It is recommended that researchers acquire experimental data for this compound to validate and refine the predictions made in this guide. Commercial suppliers of this compound may be able to provide experimental spectra upon request.

References

An In-depth Technical Guide on the Properties and Synthesis of 4-Chloro-2,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2,5-difluorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and other complex molecules. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its physicochemical properties, general solubility characteristics, and a detailed methodology for its synthesis.

Physicochemical Properties

This compound is a halogenated benzonitrile with a unique substitution pattern that makes it a valuable building block in organic synthesis.[1][2][3] Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 135748-35-5 | [1][2][4][5] |

| Molecular Formula | C₇H₂ClF₂N | [4][5] |

| Molecular Weight | 173.55 g/mol | [1][4][5] |

| Appearance | White to off-white crystalline solid | [6] |

| Purity | ≥97% | [4] |

| LogP | 2.48988 | [4] |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 0 | [4] |

Solubility Profile

4-Chlorobenzonitrile, which also possesses a chlorophenyl ring and a polar nitrile group, exhibits low solubility in water due to its hydrophobic aromatic character.[6] Conversely, it is soluble in polar organic solvents like Dimethyl sulfoxide (DMSO) and Acetonitrile.[6] It is anticipated that this compound would exhibit similar solubility behavior, being more soluble in polar aprotic solvents. The presence of two fluorine atoms may slightly alter its solubility profile compared to 4-chlorobenzonitrile. For precise solubility measurements, it is recommended to perform experimental determinations or consult directly with a supplier who may have this data available.[5]

Synthesis of this compound

This compound is often synthesized via a halogen exchange (Halex) reaction.[1] This method involves the substitution of a chlorine atom with a fluorine atom on a precursor molecule. A common starting material for this synthesis is 2,4-dichloro-5-fluorobenzonitrile.[1][7]

This protocol is based on established methods for the synthesis of similar fluorinated benzonitriles.[1][7]

Materials:

-

2,4-dichloro-5-fluorobenzonitrile

-

Potassium fluoride (KF)

-

Cesium fluoride (CsF) (optional, can be used in a mixture with KF)

-

A dipolar aprotic solvent (e.g., Sulfolane)

-

Phase transfer catalyst (e.g., a quaternary ammonium or phosphonium salt) (optional)

Procedure:

-

In a reaction vessel, a mixture of potassium fluoride and optionally cesium fluoride is added to a dipolar aprotic solvent like sulfolane.[7]

-

A phase transfer catalyst can be added to enhance the reaction rate.[1]

-

The mixture is heated, and a portion of the solvent is distilled off under vacuum to ensure anhydrous conditions.[7]

-

2,4-dichloro-5-fluorobenzonitrile is then added to the heated mixture.[7]

-

The reaction is stirred vigorously at a high temperature (typically in the range of 140°C to 190°C) for several hours.[1][7]

-

The progress of the reaction can be monitored using Gas Chromatography (GC) analysis to confirm the consumption of the starting material.[7]

-

Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.[7]

-

The filter cake is washed with fresh solvent to recover any remaining product.[7]

-

The final product, this compound, is isolated from the filtrate by distillation under reduced pressure.[7]

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Halex reaction.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] The strategic placement of its halogen atoms allows for regioselective reactions, providing a pathway to specifically substituted aromatic compounds that are otherwise challenging to synthesize.[1] Its derivatives are explored as intermediates in the synthesis of pharmaceuticals, including antibacterial agents.[1][2] The nitrile group can be hydrolyzed to a carboxylic acid, a common transformation in organic synthesis to produce other valuable intermediates.[1]

References

- 1. This compound | 135748-35-5 | Benchchem [benchchem.com]

- 2. 135748-35-5 | this compound [fluoromart.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. acubiochem.com [acubiochem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. EP0497239A1 - 2-Chloro-4,5-difluorobenzonitrile and process for preparation thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Electronic Effects of Substituents on 4-Chloro-2,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the chloro, fluoro, and cyano substituents on the aromatic ring of 4-Chloro-2,5-difluorobenzonitrile. Through an examination of fundamental electronic parameters, spectroscopic data, and reactivity, this document elucidates the intricate interplay of inductive and resonance effects that govern the molecule's chemical behavior. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry, offering insights into the rational design of molecules with tailored electronic properties.

Introduction

This compound is a polysubstituted aromatic compound of significant interest in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of three distinct electron-withdrawing groups—a cyano group and three halogen atoms—creates a unique electronic landscape on the benzene ring, profoundly influencing its reactivity and molecular properties. Understanding the electronic contributions of each substituent is paramount for predicting reaction outcomes, designing novel synthetic routes, and developing structure-activity relationships.

This guide will delve into the inductive and resonance effects of the chloro, fluoro, and cyano groups, present quantitative data to describe these effects, and discuss their impact on the molecule's spectroscopic signatures and reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Fundamental Electronic Effects of Substituents

The electronic influence of a substituent on an aromatic ring is a combination of two primary phenomena: the inductive effect and the resonance effect.

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent and the carbon atom of the aromatic ring. Electron-withdrawing groups with a negative inductive effect (-I) pull electron density away from the ring, while electron-donating groups with a positive inductive effect (+I) push electron density into the ring.

-

Resonance Effect (R or M): This effect is transmitted through the pi (π) system and involves the delocalization of electrons between the substituent and the aromatic ring. Electron-withdrawing groups with a negative resonance effect (-R) pull π-electron density from the ring, whereas electron-donating groups with a positive resonance effect (+R) donate π-electron density to the ring.

The interplay of these two effects determines the overall electron-donating or electron-withdrawing nature of a substituent and its influence on the reactivity and properties of the molecule.

The following diagram illustrates the inductive and resonance effects of the substituents in this compound.

References

In-Depth Technical Guide to 4-Chloro-2,5-difluorobenzonitrile: Safety, Handling, and Material Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and material data for 4-Chloro-2,5-difluorobenzonitrile (CAS No. 135748-35-5), a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Adherence to the safety protocols outlined in this document is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic nitrile. Its structure, featuring a combination of chloro and fluoro substituents, imparts unique reactivity and makes it a valuable building block in medicinal chemistry.

| Property | Value | Reference |

| Molecular Formula | C₇H₂ClF₂N | [1] |

| Molecular Weight | 173.55 g/mol | [1] |

| CAS Number | 135748-35-5 | [1] |

| Appearance | White to off-white or gray-brown solid/crystalline powder | [2] |

| Melting Point | 56.0-62.0 °C | [3] |

| Boiling Point | 224.6 ± 35.0 °C at 760 mmHg (Predicted) | |

| Solubility | Low solubility in water. Soluble in polar organic solvents such as Dimethyl sulfoxide (DMSO) and Acetonitrile. | [4] |

| Vapor Pressure | Not available | |

| Purity | Typically ≥97% | [1][2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects to ensure safe handling.[5]

GHS Classification:

-

Acute Toxicity, Oral (Category 4) [1]

-

Skin Corrosion/Irritation (Category 2) [1]

-

Serious Eye Damage/Eye Irritation (Category 2A) [1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [1]

GHS Pictograms:

Signal Word: Warning [1]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash face, hands and any exposed skin thoroughly after handling.[6]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

-

P330: Rinse mouth.[1]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[6]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[6]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[1]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[6]

-

P405: Store locked up.[6]

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

Toxicological Information

Experimental Protocols: Safe Handling and Storage

Adherence to strict laboratory protocols is essential when working with this compound.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

-

Ventilation: Ensure adequate general laboratory ventilation.

-

Eyewash Stations and Safety Showers: Must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

The following diagram outlines the mandatory PPE for handling this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound 97% | CAS: 135748-35-5 | AChemBlock [achemblock.com]

- 3. 4-Chloro-2-fluorobenzonitrile, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 135748-35-5 | this compound [fluoromart.com]

- 6. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Nucleophilic Aromatic Substitution (SNAr) Principles for Polyhalogenated Aromatics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles of nucleophilic aromatic substitution (SNAr) as it applies to polyhalogenated aromatic compounds. It covers the core mechanistic principles, factors influencing reactivity and regioselectivity, quantitative data, and detailed experimental protocols for key reactions, with a focus on applications relevant to pharmaceutical and materials science research.

Core Principles of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a critical reaction in organic synthesis for the functionalization of aromatic rings, particularly those bearing multiple halogen substituents.[1][2] Unlike nucleophilic substitution reactions on aliphatic systems (SN1 and SN2), SNAr on aryl halides does not proceed via a direct backside attack or the formation of an unstable aryl cation.[2][3] Instead, the most common pathway is the addition-elimination mechanism .[1][3][4]

This two-step mechanism is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[3][5] The aromaticity of the ring is temporarily disrupted in this step, which is typically the rate-determining step of the reaction.[4][5] In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored.[4][6]

The presence of electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for the stabilization of the Meisenheimer complex and, consequently, for the activation of the aromatic ring towards nucleophilic attack.[2][7][8] For polyhalogenated aromatics, the halogens themselves can act as both leaving groups and electron-withdrawing substituents, influencing the reactivity and regioselectivity of the reaction.

dot

Caption: General Mechanism of the SNAr Reaction.

Factors Influencing SNAr on Polyhalogenated Aromatics

The success and outcome of an SNAr reaction on a polyhalogenated aromatic substrate are governed by several interconnected factors.

Nature of the Leaving Group

In the context of the addition-elimination mechanism, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[5] Consequently, the leaving group ability of halogens in SNAr reactions often follows the reverse order of their bond strength to carbon: F > Cl > Br > I .[5][9] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Position and Nature of Halogen Substituents

In polyhalogenated aromatics, the halogen atoms themselves act as electron-withdrawing groups, activating the ring towards nucleophilic attack. Their effect is most pronounced when they are positioned ortho or para to the site of substitution, as this allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate.

The Nucleophile

A wide range of nucleophiles can be employed in SNAr reactions, including alkoxides, thiolates, amines, and carbanions.[3] The reactivity of the nucleophile is a key factor; stronger nucleophiles generally lead to faster reactions. For instance, thiolate anions are strong nucleophiles due to their polarizability.[2]

Solvent Effects

Polar aprotic solvents such as DMSO, DMF, and acetonitrile are commonly used for SNAr reactions. These solvents are effective at solvating the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity.

Regioselectivity in Polyhalogenated Systems

Predicting the site of substitution in polyhalogenated aromatics can be complex. Generally, substitution occurs at the most electron-deficient carbon atom. The presence of other electron-withdrawing groups, such as a nitro or cyano group, will strongly direct the nucleophilic attack to the positions ortho and para to it. In the absence of such strongly activating groups, the relative positions of the halogens and their electron-withdrawing effects determine the regioselectivity. For instance, in polyfluoroarenes, substitution often occurs preferentially at the para position.[4][10]

Quantum mechanics calculations, particularly analyzing the Lowest Unoccupied Molecular Orbital (LUMO) and reaction energy profiles, have proven to be powerful tools for predicting the regioselectivity of SNAr reactions on complex polyhalogenated compounds.[6][9]

dot

Caption: Factors Influencing Regioselectivity in SNAr.

Quantitative Data on SNAr Reactions

The following tables summarize quantitative data from selected SNAr reactions involving polyhalogenated aromatic compounds, illustrating the effects of different substrates, nucleophiles, and reaction conditions on the yield and regioselectivity.

Table 1: SNAr of Polyfluoroarenes with Phenothiazine [10]

| Entry | Polyfluoroarene | Base | Solvent | Product | Yield (%) |

| 1 | Octafluorotoluene | K₂CO₃ | DMF | 10-(2,3,4,5,6-Pentafluorobenzyl)phenothiazine | 96 |

| 2 | Pentafluorobenzonitrile | K₃PO₄ | MeCN | 4-(10H-Phenothiazin-10-yl)-2,3,5,6-tetrafluorobenzonitrile | 78 |

| 3 | Pentafluorobenzonitrile | Cs₂CO₃ | MeCN | 4-(10H-Phenothiazin-10-yl)-2,3,5,6-tetrafluorobenzonitrile | 13 (with multi-substitution) |

| 4 | Pentafluoronitrobenzene | K₃PO₄ | MeCN | 10-(4-Nitro-2,3,5,6-tetrafluorophenyl)phenothiazine | 99 |

| 5 | Methyl Pentafluorobenzoate | K₃PO₄ | MeCN | Methyl 4-(10H-phenothiazin-10-yl)-2,3,5,6-tetrafluorobenzoate | 81 |

| 6 | 1-Chloro-2,3,4,5,6-pentafluorobenzene | K₃PO₄ | MeCN | 10-(4-Chloro-2,3,5,6-tetrafluorophenyl)phenothiazine | 76 |

Table 2: Regioselective SNAr of 2,3,6-Trifluoro-4-bromo-benzaldehyde [9]

| Nucleophile | Product | Observed Regioselectivity |

| Sodium Methoxide | 2-Methoxy-3,6-difluoro-4-bromobenzaldehyde | Exclusive C2 displacement |

Experimental Protocols

General Procedure for the SNAr of Polyfluoroarenes with Phenothiazine[10]

This procedure outlines the synthesis of 10-arylphenothiazine derivatives via SNAr.

-

Materials:

-

Phenothiazine derivative (1.0 mmol)

-

Base (e.g., K₃PO₄, 4.0 mmol, 4.0 eq)

-

Anhydrous solvent (e.g., MeCN, 10 mL)

-

Polyfluoroarene (2.1 mmol, 2.1 eq)

-

Water

-

Diethyl ether

-

Silica gel for column chromatography

-

-

Procedure:

-

Place the phenothiazine derivative (1.0 mmol) and the base (4.0 mmol) in a screw-capped test tube.

-

Dry the solids under vacuum for 1 hour.

-

Backfill the test tube with nitrogen gas.

-

Add the anhydrous solvent (10 mL) followed by the polyfluoroarene (2.1 mmol) via syringe.

-

Stir the reaction mixture at 60 °C for 24 hours.

-

Quench the reaction with water (50 mL).

-

Transfer the mixture to a separatory funnel containing diethyl ether (50 mL).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

dot

Caption: Experimental Workflow for SNAr of Polyfluoroarenes.

Synthesis of 2,4-Dinitrophenylaniline via SNAr[11][12]

This protocol describes the reaction of 2,4-dinitrochlorobenzene with aniline.

-

Materials:

-

2,4-Dinitrochlorobenzene (0.25 mole)

-

Aniline

-

Ethanol (250 mL)

-

Reflux condenser

-

Stirrer

-

Heating mantle

-

-

Procedure:

-

In a 1-liter flask equipped with a stirrer and a reflux condenser, dissolve 50.5 g (0.25 mole) of 2,4-dinitrochlorobenzene in 250 mL of ethanol.

-

Add the aniline to the solution.

-

Reflux the mixture with stirring for one hour. The product will begin to separate within the first ten minutes.

-

After the reflux period, cool the reaction mixture thoroughly.

-

Filter the solid product and wash it once with 50 mL of warm ethanol (60 °C) to remove any unreacted 2,4-dinitrochlorobenzene.

-

Wash the product with 50 mL of hot water.

-

The resulting solid is typically pure enough for most applications. For further purification, it can be recrystallized from n-butyl alcohol.

-

Applications in Drug Development

SNAr reactions on polyhalogenated aromatics are extensively used in medicinal chemistry and drug development. The ability to selectively introduce various functional groups onto an aromatic core is invaluable for synthesizing libraries of compounds for biological screening and for the late-stage functionalization of complex molecules. Many top-selling drugs contain structural motifs that are assembled using SNAr chemistry.[11] The synthesis of the anticancer agent gefitinib and the antibiotic linezolid, for example, involves SNAr reactions.[12] The development of catalytic SNAr methods is further expanding the scope and applicability of this reaction in pharmaceutical synthesis.[13]

Conclusion

Nucleophilic aromatic substitution on polyhalogenated aromatics is a powerful and versatile tool in modern organic synthesis. A thorough understanding of the underlying principles, including the addition-elimination mechanism, the factors influencing reactivity and regioselectivity, and the practical aspects of conducting these reactions, is essential for researchers in both academic and industrial settings. The continued development of predictive models and more efficient catalytic systems will undoubtedly enhance the utility of SNAr in the synthesis of novel pharmaceuticals and advanced materials.

References

- 1. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 10-Phenyl-10H-phenothiazine synthesis - chemicalbook [chemicalbook.com]

- 8. Morpholine synthesis [organic-chemistry.org]

- 9. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-Bromo-2,6-difluorobenzaldehyde | 537013-51-7 [chemicalbook.com]

- 12. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Utility of 4-Chloro-2,5-difluorobenzonitrile in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,5-difluorobenzonitrile is a versatile fluorinated building block of significant interest in pharmaceutical and agrochemical research. The strategic arrangement of its chloro and fluoro substituents, combined with the activating effect of the nitrile group, allows for a range of regioselective chemical transformations. This makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of targeted therapies. The incorporation of fluorine atoms can enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity.

This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, focusing on its role in the synthesis of pharmaceutical intermediates.

Key Applications in Pharmaceutical Synthesis

This compound serves as a crucial starting material for a variety of pharmaceutical intermediates. Its reactivity is primarily centered around nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C4 position is selectively displaced by various nucleophiles.

1. Synthesis of 4-Amino-2,5-difluorobenzonitrile: A Key Intermediate for Kinase Inhibitors

One of the most critical applications of this compound is in the synthesis of 4-amino-2,5-difluorobenzonitrile. This aminated product is a key intermediate in the synthesis of several kinase inhibitors, including the Bruton's tyrosine kinase (BTK) inhibitor, Zanubrutinib, which is used in the treatment of various B-cell malignancies. The amino group provides a handle for further molecular elaboration to build the final active pharmaceutical ingredient (API).

2. Synthesis of Amidino Ureas with Potential Antimalarial Activity

Derivatives of this compound are precursors to amidino ureas, a class of compounds that have shown promise as antimalarial agents. The synthesis typically involves a two-step process starting with the conversion of the nitrile to a benzamidine, followed by reaction with an appropriate reagent to form the urea moiety.

3. Precursor to Substituted Benzoic Acids for Antibacterials

The nitrile group of this compound can be hydrolyzed to a carboxylic acid. Furthermore, the aromatic ring can be functionalized through a sequence of reactions including nitration, reduction, diazotization, and chlorination to yield highly substituted benzoic acid derivatives that serve as key intermediates in the synthesis of novel antibacterial agents.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2,5-difluorobenzonitrile via Nucleophilic Aromatic Substitution

This protocol describes the regioselective displacement of the chlorine atom in this compound with ammonia to yield 4-amino-2,5-difluorobenzonitrile. The procedure is adapted from established methods for the amination of similar fluorinated benzonitriles.

Reaction Scheme:

Application Notes and Protocols for the Synthesis of Amidino Ureas with Antimalarial Activity from 4-Chloro-2,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel amidino urea compounds, specifically N-(4-chloro-2,5-difluorophenyl)-N'-isopropylbiguanide, starting from the precursor 4-Chloro-2,5-difluorobenzonitrile. Amidino ureas, particularly biguanide derivatives, are a well-established class of compounds with significant antimalarial properties. This protocol outlines a two-step synthetic pathway involving the reduction of the benzonitrile to the corresponding aniline, followed by a condensation reaction with an appropriate dicyandiamide derivative. While specific antimalarial activity data for the final synthesized compound is not yet publicly available, the protocols provided are based on established synthetic methodologies for analogous antimalarial agents.